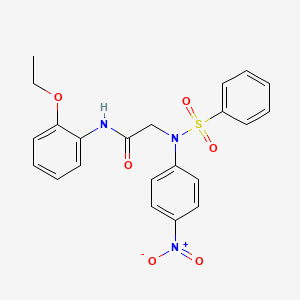
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ENPG, is a chemical compound that has gained significant attention in the field of scientific research. ENPG is a glycine transporter 1 (GlyT1) inhibitor that has been studied for its potential use in treating various neurological disorders.
Mécanisme D'action
ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft. N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, ENPG prevents the reuptake of glycine, leading to an increase in glycine concentration in the synaptic cleft. This increased glycine concentration leads to an increase in NMDA receptor activation, which has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
ENPG has been shown to have a positive effect on cognitive function and memory. ENPG increases the concentration of glycine in the synaptic cleft, leading to an increase in NMDA receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory. ENPG has also been shown to have a positive effect on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ENPG in lab experiments is that it is a selective N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means it does not affect other neurotransmitter systems. This allows for more precise studies on the effects of N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibition. One limitation of using ENPG in lab experiments is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on ENPG could focus on its potential use in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, research could focus on developing more soluble forms of ENPG for easier administration in vivo. Further studies could also investigate the long-term effects of ENPG on cognitive function and memory.
Méthodes De Synthèse
ENPG can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-ethoxyaniline with nitrobenzene to form N-(2-ethoxyphenyl)-nitroaniline. The second step involves the reaction of N-(2-ethoxyphenyl)-nitroaniline with chlorosulfonic acid to form N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide. The final step involves the reaction of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide with glycine to form ENPG.
Applications De Recherche Scientifique
ENPG has been studied for its potential use in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. ENPG acts as a N~1~-(2-ethoxyphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which increases the concentration of glycine in the synaptic cleft, leading to an increase in N-methyl-D-aspartate (NMDA) receptor activation. This increased activation of NMDA receptors has been shown to have a positive effect on cognitive function and memory.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-2-31-21-11-7-6-10-20(21)23-22(26)16-24(17-12-14-18(15-13-17)25(27)28)32(29,30)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMMCITBHZHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

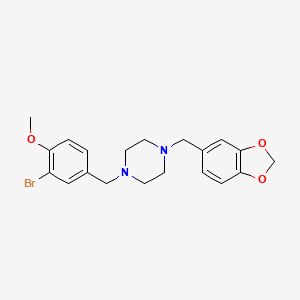
![2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5223087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)
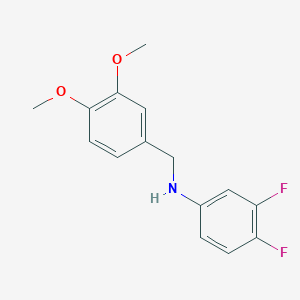
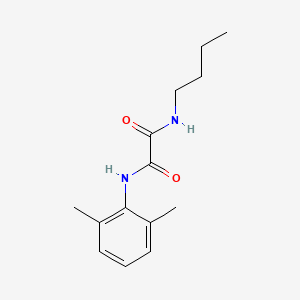

![4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)
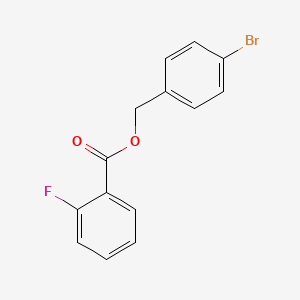
![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5223136.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)
![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)